molecular formula C15H19N3O2S B510411 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide CAS No. 58125-32-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide

Cat. No. B510411
CAS RN: 58125-32-9
M. Wt: 305.4g/mol
InChI Key: CWJNUEJVFIPZQN-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential therapeutic applications. TTA-A2 is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, San Diego. Since then, TTA-A2 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Evaluation: A study by Shams et al. (2010) focused on synthesizing various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer.

Synthetic Pathways and Mechanisms

  • Regioselectivity in Reactions: Dotsenko et al. (2012) explored the reaction of cyanothioacetamide with 2-acetylcyclohexanone and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes, revealing a non-regiospecific character and the formation of complex mixtures. This study contributes to understanding the synthetic pathways and mechanisms of related compounds (Dotsenko et al., 2012).

Synthesis of Key Intermediates

  • Synthesis of Intermediates for EGFR Kinase Inhibitors: Jiang et al. (2011) described a synthesis route for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. This compound is crucial for developing anticancer, antimalarial, antidiabetic, and antiviral agents (Jiang et al., 2011).

Crystal Structure and Synthesis

  • Facile Synthesis and Crystal Structure Analysis: Wang et al. (2014) synthesized N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, revealing its crystal structure and conformations. This contributes to understanding the molecular structure and potential applications of similar compounds (Wang et al., 2014).

Antimicrobial Applications

  • Design and Synthesis of Antimicrobial Dyes: A study by Shams et al. (2011) involved synthesizing antimicrobial dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These dyes exhibited significant antimicrobial activity, indicating potential for use in textile finishing and medical applications (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c16-9-12-11-3-1-2-4-13(11)21-15(12)17-14(19)10-18-5-7-20-8-6-18/h1-8,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNUEJVFIPZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide

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